4-Oxo-cyclohexyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-cyclohexyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C₁₁H₁₈O₃ It is characterized by a cyclohexane ring with a ketone group at the 4-position and an ester group at the 2-position of a 2,2-dimethylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-cyclohexyl 2,2-dimethylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-oxocyclohexanecarboxylic acid with 2,2-dimethylpropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another approach involves the use of 4-oxocyclohexanecarboxylic acid chloride, which reacts with 2,2-dimethylpropanol in the presence of a base such as pyridine. This method often provides higher yields and greater purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-cyclohexyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 4-hydroxycyclohexyl 2,2-dimethylpropanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Oxo-cyclohexyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-cyclohexyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing 4-oxocyclohexanecarboxylic acid and 2,2-dimethylpropanol, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Oxocyclohexanecarboxylic acid: Lacks the ester group but shares the ketone functionality.
2,2-Dimethylpropanoic acid: Contains the same alkyl group but lacks the cyclohexane ring and ketone group.
Cyclohexanone: Contains the cyclohexane ring with a ketone group but lacks the ester functionality.
Uniqueness
4-Oxo-cyclohexyl 2,2-dimethylpropanoate is unique due to the combination of a cyclohexane ring, a ketone group, and an ester group
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(4-oxocyclohexyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h9H,4-7H2,1-3H3 |
InChI Key |
GIZILHSFFFPQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.